molecular formula C10H11NO3 B1334121 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile CAS No. 42973-55-7

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

Cat. No. B1334121
CAS RN: 42973-55-7
M. Wt: 193.2 g/mol
InChI Key: UUEJSSNOWXNKAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various hydroxyalk-2-enenitriles, including compounds similar to 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, has been explored through different reactions. One study reports the synthesis of optically active 4-hydroxyalk-2-enenitriles by reacting optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine in acetonitrile, yielding good optical and chemical yields . Another approach involves the alkylation of 5-(methoxyphenyl)-3-thio-1,2,4-triazoles with halogenonitriles to synthesize acetonitrilothio-1,2,4-triazoles, which have shown potential pharmacological activities . Additionally, a by-product similar in structure, [4,5-dimethoxy-α-(3,4-dimethoxyphenyl)-o-tolyl] acetonitrile, was reported during the metathesis of 3,4-dimethoxybenzyl chloride with sodium cyanide .

Molecular Structure Analysis

The molecular structure of related compounds has been established through various analytical techniques. For instance, the absolute configuration of a synthesized 4-hydroxypent-2-enenitrile was determined . In another study, the structure and individuality of synthesized molecules were confirmed using 1H NMR-spectroscopy and HPLC/DAD-MS . The crystal structure of a bis(pentafluorophenyl)ethane-1,2-diol, derived from a hydroxyacetonitrile, was determined by X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds under different conditions has been investigated. Acid-catalyzed cyclization of a related compound, 3-acetyl-3-(3,4-dimethoxyphenyl) adiponitrile, was studied, yielding a hexahydroindol-dione and revealing possible reaction mechanisms and intermediates . The formation of by-products during reactions in dipolar aprotic solvents has also been reported, providing insights into the reaction pathways and side reactions .

Physical and Chemical Properties Analysis

The physicochemical properties of these compounds are influenced by their functional groups and molecular structure. The study of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers revealed that solvent choice affects the yield and purity of the products . The crystal structure analysis of a related compound showed interesting packing patterns, which could influence its physical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile plays a role in various synthesis processes. For instance, it is involved in the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO as a catalyst (Maghsoodlou et al., 2010).
  • It also participates in photodegradation processes, such as the photodegradation of dimethoxy curcuminoids in acetonitrile solution, indicating its sensitivity and reactivity to light exposure (Galer & Šket, 2015).

Biochemical Interactions

  • A study focused on bioactive secondary metabolites from the endophytic fungus Phomopsis sp. identified the role of acetonitrile fractions, which may include compounds like 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile, in inhibiting reactive oxygen species and demonstrating anti-inflammatory and antifungal properties (Chapla et al., 2014).

Role in Electrochemical Studies

  • The compound has been implicated in various electrochemical studies. For example, the electrochemical oxidation of similar compounds in acetonitrile was examined, shedding light on the electrochemical behavior and properties of related phenyl compounds (Richards & Evans, 1977).

Polymerization and Material Science

  • Research has shown its relevance in the polymerization processes, such as the significant increase in polymerization rate of 2,6-dimethylphenol induced by acetonitrile, indicating its potential in the field of material science and polymer chemistry (Gamez et al., 2001).

Future Directions

The future directions for research and applications of “2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile” are not specified in the search results. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential uses in various research fields.

properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEJSSNOWXNKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374320
Record name (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile

CAS RN

42973-55-7
Record name 4-Hydroxy-3,5-dimethoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42973-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42973-55-7
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